2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate
Description
2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate is a sulfur-containing aromatic ester characterized by a ketone group at the 2-position of its diphenylethyl backbone and a sulfanylbenzoate moiety. The sulfanyl (-SH) group contributes to its reactivity, enabling thiol-ene click chemistry or participation in redox reactions .
Properties
Molecular Formula |
C21H16O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 2-sulfanylbenzoate |
InChI |
InChI=1S/C21H16O3S/c22-19(15-9-3-1-4-10-15)20(16-11-5-2-6-12-16)24-21(23)17-13-7-8-14-18(17)25/h1-14,20,25H |
InChI Key |
OPXKUOLMWWCFTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate typically involves the reaction of 2-oxo-1,2-diphenylethanol with 2-mercaptobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share structural or functional similarities with 2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate:
Key Observations :
- Reactivity : The sulfanyl group in 2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate offers nucleophilic thiol reactivity, whereas sulfonyl chlorides (e.g., ) are electrophilic and prone to hydrolysis. Sulfones (e.g., Fenbendazole Sulphone ) exhibit greater oxidative stability but reduced nucleophilicity.
- Synthetic Utility: Compounds like the sulfonyl chloride in are intermediates for sulfonamides, while the quinazolinone derivative in may serve as a pharmacophore in drug design.
Physicochemical and Stability Comparisons
Insights :
- The sulfanylbenzoate’s lower oxidative stability compared to sulfones limits its utility in long-term storage but enhances its role in dynamic covalent chemistry.
- The quinazolinone derivative’s fused nitrogen heterocycle improves solubility in polar solvents, a trait absent in the target compound.
Implications :
- Thiol-containing compounds like the target molecule may require inert atmospheres or stabilizing agents to mitigate disulfide formation during synthesis.
Biological Activity
2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate is a chemical compound notable for its unique molecular structure, which includes a diphenyl group and a sulfanylbenzoate moiety. This compound is part of a broader class of organic compounds recognized for their potential biological activities, making it an interesting candidate for various applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate can be represented as follows:
- Molecular Formula : CHOS
This compound features:
- An oxo group (C=O) adjacent to a diphenyl ethyl group.
- A sulfanyl functional group that enhances its reactivity and biological activity.
Biological Activity
Research indicates that 2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate exhibits significant biological activities, including:
- Antiviral Properties : Studies suggest that similar compounds demonstrate efficacy against various viral strains.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
- Antimicrobial Effects : There is evidence supporting its effectiveness against certain bacterial strains, indicating potential applications in treating infections.
The biological activity of 2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate can be attributed to the following mechanisms:
- Interaction with Biological Targets : The compound interacts with specific enzymes or receptors, modulating their activity.
- Reactive Oxygen Species (ROS) Scavenging : The presence of phenolic structures contributes to its ability to neutralize ROS, thereby protecting cellular components from damage.
- Influence on Cell Signaling Pathways : It may alter signaling pathways involved in inflammation and immune responses.
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of 2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate:
- Study on Antiviral Activity : A study demonstrated that derivatives of this compound exhibited antiviral effects against influenza virus by inhibiting viral replication.
- Research on Antioxidant Properties : Another research highlighted the compound's ability to reduce oxidative stress markers in vitro, suggesting its role as a protective agent in cellular models.
Comparative Analysis
To better understand the biological activity of 2-Oxo-1,2-diphenylethyl 2-sulfanylbenzoate, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-Oxo-1,2-diphenylethyl benzoate | CHO | Lacks sulfanyl group | Moderate antiviral activity |
| Phenacyl sulfide | CHOS | Similar structure | Antimicrobial properties |
| 4-Methylbenzenesulfonic acid | CHOS | Simple sulfonic acid | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
